
3-Amino-3-(4-bromothiophen-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(4-bromothiophen-2-yl)propan-1-ol: is a chemical compound with the following properties:
Chemical Formula: CHBrNOS
Molecular Weight: 250.11 g/mol
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route is as follows:
Bromination of Thiophene Ring: Bromination of 4-bromothiophene yields 4-bromothiophen-2-yl bromide.
Amination: The bromide reacts with ammonia or an amine (such as methylamine) to form 3-amino-3-(4-bromothiophen-2-yl)propan-1-ol.
Industrial Production:: Industrial production methods may vary, but the synthetic steps remain consistent.
Chemical Reactions Analysis
Reactions::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the amino group.
Oxidation and Reduction Reactions: Depending on reaction conditions, it can be oxidized or reduced.
Bromination: N-bromosuccinimide (NBS) in an organic solvent.
Amination: Ammonia or a primary amine (e.g., methylamine).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products:: The major product is 3-amino-3-(4-bromothiophen-2-yl)propan-1-ol itself.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Materials Science: For functional materials and polymers.
Organic Synthesis: As a building block for more complex molecules.
Mechanism of Action
The exact mechanism of action is context-dependent. It may interact with specific receptors or enzymes, affecting cellular processes. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
and 3-(4-bromothiophen-2-yl)propan-1-ol share some structural features.
Properties
Molecular Formula |
C7H10BrNOS |
|---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
3-amino-3-(4-bromothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10BrNOS/c8-5-3-7(11-4-5)6(9)1-2-10/h3-4,6,10H,1-2,9H2 |
InChI Key |
ANJLLLOSQAQWOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



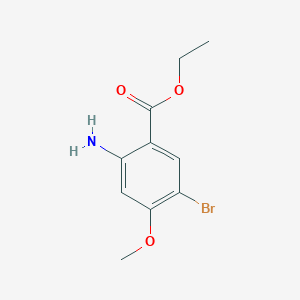
aminehydrochloride](/img/structure/B13579397.png)
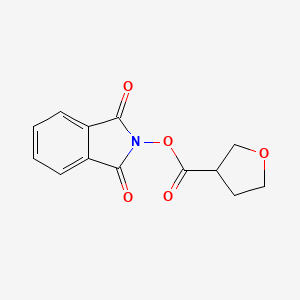
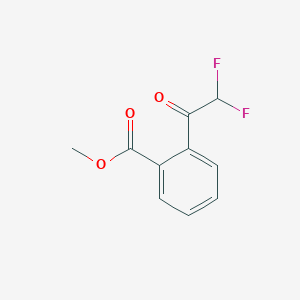

![6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylicacid](/img/structure/B13579418.png)


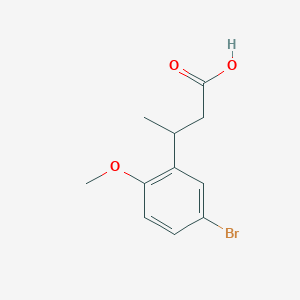

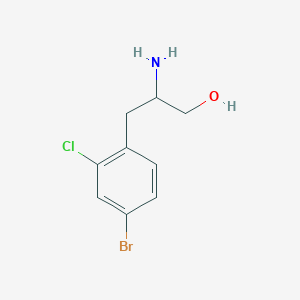
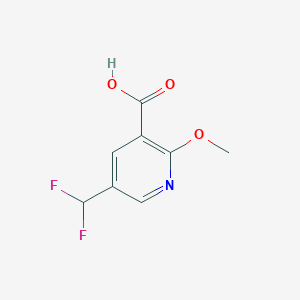
![Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate](/img/structure/B13579462.png)
